Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]-
Description
Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- is a phenothiazine derivative characterized by a 10H-phenothiazine core substituted at position 2 with an acetyl (ethanone) group and at position 10 with a 3-(methylamino)propyl chain. The molecular formula is C₁₈H₂₁N₂OS, with a molecular weight of 313.44 g/mol. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen atom in their central ring, often modified for pharmacological applications. The methylamino propyl side chain introduces a primary amine group, distinguishing it from derivatives with tertiary amines (e.g., dimethylamino or morpholinyl substituents).
Properties
IUPAC Name |
1-[10-[3-(methylamino)propyl]phenothiazin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13(21)14-8-9-18-16(12-14)20(11-5-10-19-2)15-6-3-4-7-17(15)22-18/h3-4,6-9,12,19H,5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKCZZZKOLDHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335455 | |
| Record name | Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89929-14-6 | |
| Record name | Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- typically involves the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of phenothiazine with 3-(methylamino)propyl halides, followed by acetylation to introduce the ethanone group. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenothiazine ring can be substituted with various electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its interactions with various biological molecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antipsychotic and antiemetic effects.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- involves its interaction with various molecular targets, including neurotransmitter receptors in the central nervous system. It acts as an antagonist at dopaminergic and serotonergic receptors, which contributes to its antipsychotic and antiemetic effects. The compound also affects histaminergic and adrenergic receptors, leading to a broad range of pharmacological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous phenothiazine derivatives with variations in the alkyl side chain, functional groups, and substituents.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Basicity and Solubility: The methylamino group (primary amine) in the target compound offers intermediate basicity compared to dimethylamino (tertiary amine, stronger base) and morpholinyl (polar oxygen-containing ring, enhances water solubility) .
Functional Group Impact: Ethanone (acetyl) is common in all derivatives except the ethanol variant (), which has a hydroxyl group. The butanone derivative () has an extended ketone chain, which may alter receptor-binding kinetics due to steric effects .
Synthesis and Structural Characterization: Phenothiazine derivatives are often synthesized via alkylation of the central nitrogen, followed by functionalization at position 2 (e.g., acetylation). For example, the morpholinyl derivative () likely involves coupling 3-morpholinylpropyl chloride to phenothiazine . Crystallographic data for related compounds (e.g., ) confirm that phenothiazine derivatives form stable triclinic or monoclinic crystals, with bond angles and torsion angles influenced by substituents .
Pharmacological Implications: Acepromazine (a dimethylamino variant, ) is a veterinary tranquilizer, suggesting that the target compound’s primary amine may offer distinct receptor interaction profiles . The morpholinyl derivative’s enhanced solubility () could improve bioavailability in aqueous environments, such as the bloodstream .
Biological Activity
Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- (CAS Number: 89929-14-6), is a phenothiazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, antioxidant activity, and receptor interactions.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 326.464 g/mol. Its structure features a phenothiazine core substituted with an ethanone group and a propyl chain containing a methylamino group. This unique structure is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.464 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that phenothiazine derivatives, including this compound, exhibit significant anticancer properties. A study involving various phenothiazine-ketone hybrids demonstrated their ability to inhibit the proliferation of multiple cancer cell lines at low nanomolar concentrations. The most effective compounds showed half-maximum growth inhibition (GI50) values ranging from 1.8 to 6.5 nM across different tumor types .
Case Study: Inhibition of Tumor Cell Lines
In a comprehensive screening of 60 human tumor cell lines, the phenothiazine derivative demonstrated notable cytotoxic effects against several multidrug-resistant cancer cells. For instance, it exhibited pronounced growth inhibition in human melanoma-adenocarcinoma (MDA-MB-435) and acute lymphoblastic leukemia (CCRF-CEM) cells . The mechanism of action appears to involve the inhibition of tubulin polymerization, similar to other known antineoplastic agents.
Antioxidant Properties
Phenothiazine derivatives have also been investigated for their antioxidant activities. In one study, the antioxidant potential of various new phenothiazine derivatives was assessed using voltammetry techniques in aqueous ethanol media. The results indicated that these compounds could effectively reduce oxidative stress by interacting with free radicals and inhibiting the electroreduction of oxygen .
Experimental Findings on Antioxidant Activity
The study established optimal conditions for evaluating antioxidant activity, emphasizing the influence of concentration and solvent composition on efficacy. The findings suggest that these derivatives could be further developed as therapeutic agents with antioxidant properties, particularly in psychiatric practices where oxidative stress is a concern .
Table 2: Antioxidant Activity Conditions
| Parameter | Optimal Value |
|---|---|
| Concentration of Test Substance (X1) | 0.055 - 0.1% |
| Ethanol Concentration (X2) | 60 - 70% |
Receptor Interactions
Recent docking studies have revealed that phenothiazine derivatives can interact favorably with cannabinoid receptors, specifically the CB1 receptor. These interactions suggest potential applications in treating conditions related to cannabinoid signaling pathways . The binding affinity and orientation within the active site indicate that modifications to the phenothiazine structure can enhance receptor selectivity and potency.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]- and its derivatives?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, phenothiazine derivatives are alkylated using 3-(methylamino)propyl halides. In a representative protocol (), 1-(10H-phenothiazin-2-yl)ethanone reacts with a substituted alkylating agent (e.g., 3-(4-chlorophenyl)-4-hydroxypiperidine) in a two-step process involving refluxing solvents (e.g., ethanol, benzene) and catalytic bases. Yields (~22%) are influenced by reaction time (12–24 hours), solvent polarity, and purification methods (e.g., recrystallization with ethyl acetate). Key intermediates are characterized via /-NMR and HRMS .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : -NMR signals for the methylamino propyl chain appear as multiplets at δ 1.39–2.81 ppm, while the acetyl group resonates as a singlet at δ 2.50 ppm. Aromatic protons from the phenothiazine ring show splitting patterns between δ 6.79–7.54 ppm ().
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 492.1638 for a chlorinated analog) with <1 ppm error.
- Purity Analysis : RP-HPLC with retention times (e.g., 10.46 min) and UV detection ensures >99% purity .
Q. What pharmacological activities are associated with this compound, and how are they evaluated?
- Methodological Answer : Phenothiazine derivatives exhibit neuroleptic, antihistaminic, and antiviral activities. For example, analogs targeting the human cytomegalovirus receptor US28 () are tested via:
- In vitro binding assays : Competitive displacement of radiolabeled ligands (e.g., -CCL5) in HEK293 cells expressing US27.
- Functional assays : Measurement of intracellular calcium flux or GTPγS binding to assess receptor activation/inhibition.
- Selectivity screening : Cross-testing against related GPCRs (e.g., CXCR3) to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for phenothiazine derivatives?
- Methodological Answer : Discrepancies in efficacy (e.g., neuroleptic vs. antiviral potency) arise from structural modifications (e.g., substituents on the piperidine/phenothiazine moieties). To address this:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., halogenation at R, alkyl chain length) and correlate with bioactivity data ( ).
- Receptor Crystallography : Use X-ray structures (if available, e.g., ) to map ligand-receptor interactions.
- Computational Docking : Apply software like AutoDock Vina to predict binding poses and affinity differences .
Q. What strategies optimize the synthesis of salt forms (e.g., maleate) to enhance solubility and stability?
- Methodological Answer : Salt formation involves acid-base reactions. For example:
- Maleate Salt Preparation : React the free base with maleic acid in ethanol, followed by precipitation and recrystallization ().
- Yield Optimization : Adjust stoichiometry (1:1 molar ratio) and solvent polarity (e.g., isopropanol vs. ethyl acetate).
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to assess salt form integrity .
Q. How do crystallographic data inform conformational analysis of phenothiazine derivatives?
- Methodological Answer : Crystal structures (e.g., CCDC 2209381 in ) reveal:
- Heterocycle Conformation : Phenothiazine adopts a butterfly-like geometry, with dihedral angles between tricyclic rings influencing π-π stacking.
- Substituent Orientation : The 3-(methylamino)propyl chain exhibits gauche conformations, affecting receptor binding pocket compatibility.
- Methodological Tools : Use SHELX ( ) for structure refinement and Mercury for visualization. Compare experimental data with DFT-optimized geometries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
